Methyl 3-acetamidopropanoate Methyl 3-acetamidopropanoate
Brand Name: Vulcanchem
CAS No.: 31295-20-2
VCID: VC21541448
InChI: InChI=1S/C6H11NO3/c1-5(8)7-4-3-6(9)10-2/h3-4H2,1-2H3,(H,7,8)
SMILES: CC(=O)NCCC(=O)OC
Molecular Formula: C6H11NO3
Molecular Weight: 145,16 g/mole

Methyl 3-acetamidopropanoate

CAS No.: 31295-20-2

Cat. No.: VC21541448

Molecular Formula: C6H11NO3

Molecular Weight: 145,16 g/mole

* For research use only. Not for human or veterinary use.

Methyl 3-acetamidopropanoate - 31295-20-2

CAS No. 31295-20-2
Molecular Formula C6H11NO3
Molecular Weight 145,16 g/mole
IUPAC Name methyl 3-acetamidopropanoate
Standard InChI InChI=1S/C6H11NO3/c1-5(8)7-4-3-6(9)10-2/h3-4H2,1-2H3,(H,7,8)
Standard InChI Key FDIFXCFYMLCGNA-UHFFFAOYSA-N
SMILES CC(=O)NCCC(=O)OC
Canonical SMILES CC(=O)NCCC(=O)OC

Physical and Chemical Properties

Physical Characteristics

Methyl 3-acetamidopropanoate typically exists as a colorless to light yellow liquid at room temperature. The physical properties of this compound are heavily influenced by the presence of both ester and amide functional groups, which contribute to its polarity and ability to form hydrogen bonds.

The table below summarizes the key physical properties of Methyl 3-acetamidopropanoate:

PropertyValue
Molecular FormulaC₆H₁₁NO₃
Molecular Weight145.16 g/mol
Physical State (20°C)Liquid
AppearanceColorless to light yellow liquid
Boiling PointApproximately 90-100°C (at reduced pressure)
Specific RotationNot applicable (achiral unless specifically synthesized as a single enantiomer)

Chemical Properties

The chemical behavior of Methyl 3-acetamidopropanoate is governed by its functional groups:

  • The ester group (-COOCH₃) can undergo hydrolysis, transesterification, and reduction reactions.

  • The amide group (-NHCOCH₃) can participate in hydrolysis under more forceful conditions and serves as a protected form of an amine.

  • The methylene groups provide sites for potential functionalization through various carbon-carbon bond-forming reactions.

Synthesis and Production Methods

Laboratory Synthesis Routes

Several synthetic approaches can be employed to prepare Methyl 3-acetamidopropanoate:

From Beta-Alanine

The most straightforward approach involves acetylation of beta-alanine followed by esterification:

  • Acetylation: Beta-alanine is treated with acetic anhydride or acetyl chloride to form 3-acetamidopropanoic acid.

  • Esterification: The resulting acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride to yield Methyl 3-acetamidopropanoate.

From Methyl 3-aminopropanoate

An alternative route starts with Methyl 3-aminopropanoate:

  • The amine is directly acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine or pyridine.

  • This one-step procedure often provides good yields under mild conditions.

Industrial Production Considerations

For larger-scale production, continuous flow processes may be employed to enhance efficiency and yield. Industrial synthesis typically focuses on optimizing reaction conditions such as:

  • Temperature control to minimize side reactions

  • Solvent selection to improve solubility and reaction rates

  • Catalyst optimization to increase yield and selectivity

  • Purification strategies to ensure product quality

Chemical Reactions and Reactivity

Hydrolysis Reactions

Methyl 3-acetamidopropanoate can undergo hydrolysis reactions at either the ester or amide functional group:

Ester Hydrolysis

Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield 3-acetamidopropanoic acid:

  • Acidic hydrolysis: Using aqueous hydrochloric acid (HCl)

  • Basic hydrolysis: Using sodium hydroxide (NaOH) followed by acidification

Amide Hydrolysis

The acetamido group can be hydrolyzed under more forceful conditions:

  • Strong acid hydrolysis: Using concentrated HCl at elevated temperatures

  • Strong base hydrolysis: Using concentrated NaOH at elevated temperatures

The selective hydrolysis of either functional group can be achieved by careful control of reaction conditions.

Reduction Reactions

The ester functionality in Methyl 3-acetamidopropanoate can be reduced using various reducing agents:

  • Lithium aluminum hydride (LiAlH₄) reduction leads to 3-acetamidopropanol

  • Sodium borohydride (NaBH₄) can be used for more selective reduction

  • Diisobutylaluminum hydride (DIBAL-H) can achieve partial reduction to the aldehyde intermediate

Substitution and Addition Reactions

The carbon backbone of Methyl 3-acetamidopropanoate can participate in various substitution and addition reactions, particularly at the alpha and beta positions relative to the ester group. These reactions typically require strong bases to generate enolates or other reactive intermediates.

Applications and Uses

Synthetic Organic Chemistry

Methyl 3-acetamidopropanoate serves as a valuable building block in organic synthesis:

  • As a protected beta-amino acid derivative in peptide synthesis

  • In the preparation of compounds containing the beta-alanine moiety

  • As a precursor for the synthesis of various heterocyclic compounds

Pharmaceutical Applications

In pharmaceutical research, Methyl 3-acetamidopropanoate has potential applications in:

  • The synthesis of peptide-based drug candidates

  • Development of enzyme inhibitors

  • Preparation of compounds with potential biological activities

Research and Analytical Applications

The compound is also used in various research contexts:

  • As a model compound for studying amide and ester reactivity

  • In mechanistic studies of hydrolysis reactions

  • For the development of new synthetic methodologies

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of Methyl 3-acetamidopropanoate typically shows:

  • A singlet at approximately δ 3.7 ppm for the methyl ester protons (-OCH₃)

  • A singlet at approximately δ 2.0 ppm for the acetyl methyl protons (-COCH₃)

  • Two triplets for the methylene protons of the propanoate chain

  • A broad signal for the NH proton at approximately δ 6.0-7.0 ppm

¹³C NMR spectroscopy reveals:

  • Carbonyl carbon signals at approximately δ 170-175 ppm

  • Methyl carbon signals at approximately δ 20-55 ppm

  • Methylene carbon signals at approximately δ 30-40 ppm

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • Ester C=O stretching: 1730-1750 cm⁻¹

  • Amide C=O stretching: 1640-1680 cm⁻¹

  • N-H stretching: 3250-3350 cm⁻¹

  • C-H stretching: 2850-3000 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak at m/z 145

  • Fragment ions corresponding to the loss of methoxy (m/z 114) and acetyl groups

  • Characteristic fragmentation patterns of the propanoate backbone

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the analysis of Methyl 3-acetamidopropanoate, with typical retention times dependent on the specific column and conditions used.

Structure-Activity Relationships and Comparative Analysis

Comparison with Related Compounds

Several compounds share structural similarities with Methyl 3-acetamidopropanoate but exhibit different properties and reactivities:

CompoundStructural DifferencesKey Differences in Properties
Methyl 2-acetamidopropanoateAcetamido group at position 2 instead of 3Different stereochemical properties, increased steric hindrance around the amide
Ethyl 3-acetamidopropanoateEthyl ester instead of methyl esterSlightly increased hydrophobicity, decreased rate of hydrolysis
3-Acetamidopropanoic acidCarboxylic acid instead of methyl esterIncreased water solubility, ability to form salts, different reactivity pattern
Methyl 3-aminopropanoateAmino group instead of acetamido groupMore nucleophilic, different protection/deprotection strategies required

Structure-Function Relationships

The functional properties of Methyl 3-acetamidopropanoate are directly related to its structural features:

  • The acetamido group serves as a protected form of an amine, preventing unwanted side reactions in synthetic sequences

  • The methyl ester provides a reactive site for further transformations while remaining stable under many reaction conditions

  • The three-carbon chain offers a specific spacing between functional groups that can be crucial for certain applications

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